1-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-4-methylpentane-1,2-dione
Description
1-[3-(4-Benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-4-methylpentane-1,2-dione is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a diketone moiety
Properties
IUPAC Name |
1-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-4-methylpentane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-15(2)11-19(25)21(26)24-10-6-9-17(14-24)20-18(13-22-23-20)12-16-7-4-3-5-8-16/h3-5,7-8,13,15,17H,6,9-12,14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUFHEPURCJFFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)N1CCCC(C1)C2=C(C=NN2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-4-methylpentane-1,2-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with an appropriate diketone.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base.
Formation of the Piperidine Ring: This involves the cyclization of an appropriate amine with a diketone.
Coupling Reaction: The benzylated pyrazole is coupled with the piperidine derivative under suitable conditions to form the final product.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-[3-(4-Benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-4-methylpentane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The diketone moiety can be oxidized to form carboxylic acids.
Reduction: The diketone can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(4-Benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-4-methylpentane-1,2-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It can be used to study the interactions of pyrazole and piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-4-methylpentane-1,2-dione involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The diketone moiety can participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar compounds include other pyrazole and piperidine derivatives, such as:
1-Benzylpyrazole-4-boronic acid pinacol ester: Known for its use in Suzuki coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Used in various organic synthesis applications.
What sets 1-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-4-methylpentane-1,2-dione apart is its unique combination of functional groups, which provides a versatile platform for further chemical modifications and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
